The compound (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic molecule that features a complex structure with potential applications in medicinal chemistry. This compound is characterized by its unique combination of azepane and piperazine moieties, which are often found in pharmaceuticals due to their biological activity.
The compound belongs to the class of amines, specifically tertiary amines, due to the presence of piperazine and azepane rings. It can also be classified as a ketone because of the methanone functional group. Given its structural characteristics, it may exhibit properties relevant to psychoactive substances or pharmaceuticals targeting central nervous system pathways.
The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone can typically be achieved through multi-step organic reactions involving the following key methodologies:
The synthesis may involve careful control of reaction conditions, including temperature, solvent choice (e.g., dichloromethane or dimethylformamide), and atmospheric conditions (nitrogen or argon) to prevent unwanted side reactions . Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor reaction progress and confirm product identity.
The molecular structure of (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone consists of:
The molecular formula is , with a molecular weight of approximately 330.83 g/mol. The compound's structure can be represented using standard chemical notation, highlighting its functional groups and connectivity.
The compound may participate in various chemical reactions typical for amines and ketones, including:
Reactions involving this compound may require specific catalysts or reagents depending on the desired transformation. For example, Lewis acids could facilitate acylation processes under mild conditions .
The mechanism of action for compounds like (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone often involves interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. The presence of both azepane and piperazine suggests potential binding affinity for various receptors, possibly leading to modulation of mood or cognition.
Experimental studies may reveal specific receptor interactions through binding assays or electrophysiological measurements, elucidating how this compound affects neurochemical signaling pathways .
Relevant data regarding these properties can be obtained through experimental characterization methods such as differential scanning calorimetry and thermogravimetric analysis.
The potential applications for (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone include:
The ongoing research into synthetic cannabinoids and related compounds underscores the relevance of this molecule in contemporary pharmacological studies .
Azepane (7-membered nitrogen-containing saturated heterocycle) and piperazine (6-membered diazine ring) hybrids represent a strategically important class of scaffolds in modern drug discovery. Their significance stems from three key properties: conformational flexibility, enhanced blood-brain barrier (BBB) permeability, and dual-targeting capability. The azepane ring’s larger ring size compared to piperidine enables it to adopt multiple low-energy conformations, allowing optimal interaction with diverse binding pockets [2]. When fused with piperazine via a carbonyl linker (as in (3-(4-chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone), the resulting hybrid gains rigid spatial orientation while retaining sufficient flexibility for target engagement. This architecture is particularly valuable for central nervous system (CNS) drug development, where the scaffold’s moderate lipophilicity (calculated logP ~2.5–3.5) facilitates BBB transit without excessive hydrophobicity [1] [7].
Table 1: Approved Drugs Containing Azepane or Piperazine Motifs | Drug Name | Core Structure | Therapeutic Area | Molecular Target |
---|---|---|---|---|
Imipramine | Dibenzazepine-Piperazine | Depression | Monoamine transporters | |
Doxepin | Dibenzoxepin-Piperazine | Depression/Anxiety | H1 receptor, SERT | |
Aripiprazole | Quinolinone-Piperazine | Schizophrenia | Dopamine D2 receptor | |
Maraviroc | Azepane-triazole | HIV infection | CCR5 receptor | |
Giredestrant (Phase III) | Azepane-isothiazole | Breast cancer | Estrogen receptor α | [2] |
The synergistic effect of combining these rings is evidenced by historical data: Azepane alone appears in ~5% of FDA-approved small-molecule drugs, while piperazine features in ~19%. Hybrid scaffolds exploit azepane’s proficiency in occupying deep hydrophobic pockets and piperazine’s capacity for ionic or hydrogen-bond interactions via its terminal nitrogen atoms [2] [5]. In the case of (3-(4-chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone, the carbonyl linker further modulates electron distribution, reducing the basicity of the azepane nitrogen (pKa ~7.5) compared to non-carbonyl-linked analogs (pKa ~10), thereby fine-tuning membrane permeability and reducing off-target binding to monoamine receptors [1].
The 4-chlorophenyl group at the 3-position of the azepane ring constitutes a privileged pharmacophore with multifaceted roles:
Concurrently, the 4-methylpiperazine moiety delivers three critical functions:
Table 2: Physicochemical Contributions of Key Moieties in the Hybrid Compound | Structural Element | logP Contribution | H-Bond Donors/Acceptors | Key Molecular Interactions |
---|---|---|---|---|
4-Chlorophenyl (azepane-C3) | +2.8 | 0/0 | Halogen bonding, π-π stacking | |
Azepane-carbonyl | -0.3 | 0/2 (carbonyl oxygen) | H-bond acceptance, dipole orientation | |
4-Methylpiperazine | +0.5 | 0/2 (tertiary nitrogens) | Cation-π, ionic interactions | |
Composite Molecule | ~3.0 | 0/4 | Polypharmacology | [1] [7] |
Bicyclic amines have evolved from early tricyclic antidepressants (e.g., imipramine) to sophisticated monoamine transporter modulators, with structural simplification as a guiding principle. US5089506A (Ethanobicyclic Amine Derivatives) established the foundation by disclosing bicyclo[2.2.2]octane and azepane derivatives with sub-micromolar affinity for dopamine and norepinephrine transporters (DAT/NET). Key structural lessons emerged:
Recent breakthroughs (2025) in chiral bicyclic azepanes demonstrate their resurgence in neuropharmacology. A novel N-benzylated azepane exhibited dual transporter inhibition (NET IC₅₀ = 42 nM; DAT IC₅₀ = 87 nM) and σ-1R antagonism (IC₅₀ = 110 nM), confirming the azepane scaffold’s adaptability to complex polypharmacology [7]. This aligns with the hybrid compound’s design, where the 4-methylpiperazine may mimic the benzyl group’s spatial occupancy while adding H-bond capability. Crucially, historical data reveals that chiral centers in azepanes (like C3 in our compound) dramatically influence target engagement—for example, (+)-isomers of analogous compounds show 100-fold greater DAT affinity than (-)-isomers [5] [7].
Table 3: Evolution of Bicyclic Amine Scaffolds in CNS Drug Discovery | Generation | Representative Scaffold | Key Advances | Limitations |
---|---|---|---|---|
1st (1960s) | Imipramine (tricyclic) | Discovery of monoamine reuptake inhibition | Anticholinergic side effects | |
2nd (1990s) | GBR-12909 (piperazine-azepane) | Improved DAT selectivity | Cardiotoxicity (hERG inhibition) | |
3rd (2010s) | Bicyclo[2.2.2]octan-2-amines | Enhanced metabolic stability | Low oral bioavailability | |
Current | Azepane-piperazine hybrids | Balanced polypharmacology, BBB penetration | Stereoselective synthesis costs | [1] [5] [7] |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: